molecular formula C13H12FN3OS B2861629 N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)acetamide CAS No. 1021075-84-2

N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)acetamide

Cat. No.: B2861629
CAS No.: 1021075-84-2
M. Wt: 277.32
InChI Key: BROHHPNZBVMNRO-UHFFFAOYSA-N
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Description

N-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)acetamide is a synthetic organic compound featuring a pyridazine core, a 3-fluorobenzylthio ether at the 6-position, and an acetamide group at the 3-position. The pyridazine ring is a nitrogen-containing heterocycle of significant interest in modern drug discovery due to its unique physicochemical properties, which include a high dipole moment that facilitates π-π stacking interactions and a robust, dual hydrogen-bonding capacity that is crucial for target engagement . These characteristics make pyridazine-based scaffolds valuable for applications in molecular recognition and as potential pharmacophores in medicinal chemistry research . The incorporation of the 3-fluorobenzylthio moiety is a strategic modification that can be explored to fine-tune the compound's electronic properties, lipophilicity, and overall interaction with biological targets. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a core scaffold for probing structure-activity relationships (SAR) in various biochemical assays. Its structure is closely related to other bioactive molecules, such as α-glucosidase inhibitors featuring acetamide derivatives, highlighting the relevance of this functional group in the design of enzyme inhibitors . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

N-[6-[(3-fluorophenyl)methylsulfanyl]pyridazin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3OS/c1-9(18)15-12-5-6-13(17-16-12)19-8-10-3-2-4-11(14)7-10/h2-7H,8H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROHHPNZBVMNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)acetamide typically involves the reaction of 3-fluorobenzyl chloride with 6-mercaptopyridazine in the presence of a base to form the intermediate 6-((3-fluorobenzyl)thio)pyridazine. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with sodium borohydride can produce the amine derivative.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown inhibitory activity against enzymes such as α-glucosidase, making it a potential candidate for the treatment of diabetes.

    Medicine: Its cytotoxic activity against certain cancer cell lines suggests potential use in anticancer therapies.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)acetamide involves its interaction with specific molecular targets. For instance, its inhibitory effect on α-glucosidase is due to its ability to bind to the enzyme’s active site, thereby preventing the breakdown of carbohydrates into glucose . This competitive inhibition is supported by docking studies showing imperative interactions such as hydrogen bonding and Pi-Pi interactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle and Substituent Variations

Pyridazine vs. Benzothiazole Derivatives

The European patent application (EP3348550A1) describes analogs such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(substituted phenyl)acetamides (). Unlike the target compound’s pyridazine core, these analogs use a benzothiazole scaffold.

Thioether Linkages

The thioether (-S-) bridge in the target compound contrasts with ether (-O-) or amine (-NH-) linkers in other acetamides. Sulfur’s larger atomic radius and lower electronegativity compared to oxygen or nitrogen may increase lipophilicity (logP) and metabolic stability. For example, compounds like 2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide () share the pyridazine-thioacetamide backbone but differ in substituents, affecting solubility and bioavailability .

Fluorinated Substituents

The 3-fluorobenzyl group distinguishes the target compound from analogs with:

  • Perfluoroalkyl chains (e.g., 2-[(γ-ω-perfluoro-C4-20-alkyl)thio] derivs. in ): These exhibit extreme hydrophobicity and environmental persistence, making them suitable for industrial applications (e.g., surfactants) but less ideal for drug design due to poor biodegradability .
  • Methoxy or trifluoromethyl groups (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide in ): Methoxy groups enhance solubility via hydrogen bonding, while trifluoromethyl groups increase electronegativity and metabolic resistance.

Pharmacological Implications

Bioactivity and Target Interaction

Compounds with pyridazine-thioacetamide scaffolds () are often explored as kinase inhibitors or antimicrobial agents. For instance, N-(2,4-dimethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide incorporates a thiazole ring, which may enhance binding to ATP pockets in kinases. The target compound’s 3-fluorobenzyl group could mimic tyrosine or histidine residues in enzyme active sites, offering competitive inhibition .

Comparative Physicochemical Properties
Property Target Compound Benzothiazole Analog () Pyridazine-Thioacetamide ()
Molecular Weight ~305 g/mol (estimated) ~350–400 g/mol ~400–450 g/mol
logP (Lipophilicity) ~2.5–3.0 (moderate) ~3.5–4.0 (higher) ~2.0–2.5 (lower)
Solubility Moderate (polar pyridazine) Low (hydrophobic CF3) Moderate (ethoxy/methoxy groups)

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